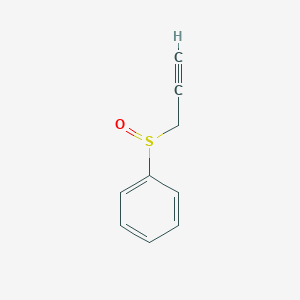
(Prop-2-ynylsulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Prop-2-ynylsulfinyl)benzene is an organosulfur compound characterized by the presence of a sulfoxide group attached to a phenyl ring and a propargyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Prop-2-ynylsulfinyl)benzene can be synthesized through several methods. One common approach involves the oxidation of propargylphenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Another method includes the use of metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst .
Industrial Production Methods
Industrial production of propargylphenyl sulfoxide typically involves the use of scalable and cost-effective methods. The one-pot thiol-free synthetic approach using benzyl bromides, potassium thioacetate, and Oxone® is highly efficient and compatible with various functional groups, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(Prop-2-ynylsulfinyl)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA, urea-hydrogen peroxide.
Reducing Agents: Transition metal complexes, Lewis acids.
Catalysts: FeCl3, NHPI.
Major Products
Oxidation: Propargylphenyl sulfone.
Reduction: Propargylphenyl sulfide.
Substitution: Various propargyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Prop-2-ynylsulfinyl)benzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of propargylphenyl sulfoxide involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the sulfoxide and propargyl groups. The sulfoxide group can participate in oxidation-reduction reactions, while the propargyl group can undergo nucleophilic substitution and addition reactions . These transformations are facilitated by the interaction of the compound with specific molecular targets and pathways, such as enzyme active sites and catalytic centers .
Comparación Con Compuestos Similares
(Prop-2-ynylsulfinyl)benzene can be compared with other similar compounds, such as:
Propargylphenyl sulfide: Lacks the sulfoxide group and is less reactive in oxidation reactions.
Propargylphenyl sulfone: Contains an additional oxygen atom, making it more oxidized and less prone to further oxidation.
Sulfoximines: These compounds have an additional nitrogen atom, providing different reactivity and potential biological activity.
This compound is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions while maintaining stability under various conditions.
Propiedades
Fórmula molecular |
C9H8OS |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
prop-2-ynylsulfinylbenzene |
InChI |
InChI=1S/C9H8OS/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8H2 |
Clave InChI |
MDXZYLPMZCXOBS-UHFFFAOYSA-N |
SMILES canónico |
C#CCS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















